
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene is a complex organic compound characterized by its unique structure, which includes three heptyloxy groups and three methoxy groups attached to a triphenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene typically involves the alkylation of a triphenylene precursor. The process begins with the preparation of the triphenylene core, followed by the introduction of heptyloxy and methoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and sodium hydride as a base. The reaction conditions often involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The heptyloxy and methoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene exerts its effects is primarily related to its electronic structure. The triphenylene core provides a rigid, planar framework that facilitates π-π stacking interactions, which are crucial for its function in organic electronics and materials science. The heptyloxy and methoxy groups enhance the solubility and processability of the compound, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10-Tris(heptyloxy)-3,7,11-tris(pentyloxy)triphenylene
- 2,6,10-Tris(heptyloxy)-3,7,11-tripropoxytriphenylene
Uniqueness
Compared to similar compounds, 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene offers a unique combination of solubility, electronic properties, and functional group versatility. The presence of methoxy groups provides additional sites for chemical modification, allowing for the fine-tuning of its properties for specific applications.
Eigenschaften
CAS-Nummer |
906663-77-2 |
|---|---|
Molekularformel |
C42H60O6 |
Molekulargewicht |
660.9 g/mol |
IUPAC-Name |
2,6,10-triheptoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)35-29-41(47-23-20-17-14-11-8-2)39(45-6)27-33(35)36-30-42(38(44-5)26-32(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3 |
InChI-Schlüssel |
ZABKFERCVBXZPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OC)OCCCCCCC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


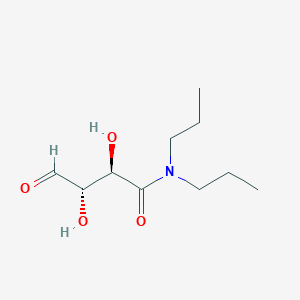
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
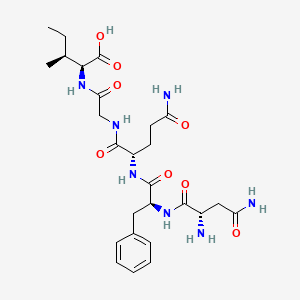
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
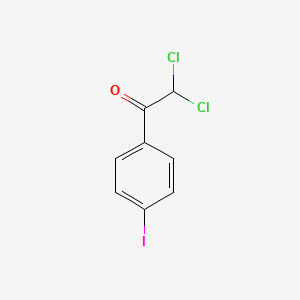
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)
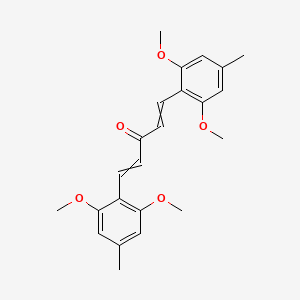
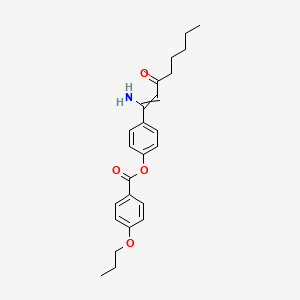

![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)
